molecular formula C11H20N2O2 B2712134 Tert-butyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate CAS No. 1026609-83-5

Tert-butyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate

Cat. No.: B2712134
CAS No.: 1026609-83-5
M. Wt: 212.293
InChI Key: FNODMLLSUDSGEV-UHFFFAOYSA-N
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Description

Tert-butyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate is a synthetic organic compound with the molecular formula C11H20N2O2 It is characterized by a spirocyclic structure, which includes a seven-membered ring fused to a five-membered ring containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a ketone or an aldehyde, with an amine. This step often requires the use of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), to facilitate the cyclization process.

    Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction. This involves reacting the spirocyclic intermediate with an amine, such as ammonia or an alkylamine, under appropriate conditions.

    Protection of the Carboxyl Group: The carboxyl group is typically protected using a tert-butyl ester group. This can be achieved by reacting the carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid (HSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or an aldehyde, depending on the reducing agent used.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO) or hydrogen peroxide (HO) under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding in biological systems.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an antimicrobial agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The amino group can form hydrogen bonds, while the carboxylate group can participate in ionic interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate: This compound differs by having a ketone group instead of an amino group, which affects its reactivity and applications.

    Tert-butyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate:

Uniqueness

Tert-butyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate is unique due to its combination of a spirocyclic structure with an amino group and a protected carboxyl group. This combination provides a versatile scaffold for chemical modifications and potential biological activities, making it a valuable compound in various fields of research.

Properties

IUPAC Name

tert-butyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-6-8(12)11(7-13)4-5-11/h8H,4-7,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNODMLLSUDSGEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2(C1)CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1026609-83-5
Record name tert-butyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate
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